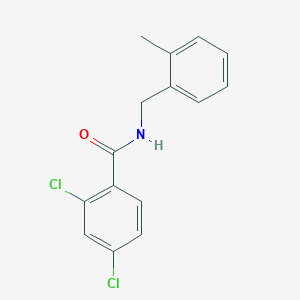![molecular formula C22H17ClN2O4S B300507 (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300507.png)
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as CBIT, is a synthetic compound that has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it has been suggested that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione may act by inhibiting the NF-κB pathway, which is involved in inflammation and immune responses. This hypothesis is supported by the findings of Liu et al. (2018), who reported that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione reduced the activation of NF-κB in macrophages.
Biochemical and Physiological Effects:
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been reported to have antioxidant effects in a study by Zhang et al. (2019). The authors reported that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione reduced the production of reactive oxygen species in cells, indicating its potential use in treating oxidative stress-related diseases.
实验室实验的优点和局限性
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, there are also limitations to using (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments, such as its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action, including its potential involvement in other signaling pathways. Another direction is to study its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Additionally, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione in vivo, which could provide valuable information for its clinical development.
In conclusion, (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione could provide valuable insights into its potential use as a therapeutic agent.
合成方法
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method has been described in detail in a research article by Zhang et al. (2019). The authors reported that the yield of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione was around 60% using their optimized synthesis method.
科学研究应用
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases. For example, (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects in a study by Liu et al. (2018). The authors reported that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
属性
产品名称 |
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C22H17ClN2O4S |
分子量 |
440.9 g/mol |
IUPAC 名称 |
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O4S/c1-2-12-4-3-5-15-13(9-24-20(12)15)7-19-21(26)25(22(27)30-19)10-14-6-17-18(8-16(14)23)29-11-28-17/h3-9,24H,2,10-11H2,1H3/b19-7- |
InChI 键 |
ACBNUXCJQCOFNV-GXHLCREISA-N |
手性 SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5 |
SMILES |
CCC1=CC=CC2=C1NC=C2C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5 |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![N-[4-(benzyloxy)phenyl]-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300426.png)

![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)


![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300441.png)
![ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B300447.png)